molecular formula C6H10N2O B11924873 (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol

(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol

Cat. No.: B11924873
M. Wt: 126.16 g/mol
InChI Key: WRHACXYMHWGBII-ZCFIWIBFSA-N
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Description

(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethane backbone, with a pyrrole ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one with a reducing agent such as sodium borohydride in methanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one using a palladium on carbon catalyst under hydrogen gas at elevated pressures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one.

    Reduction: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-amine.

    Substitution: Various substituted amines depending on the alkyl halide used.

Scientific Research Applications

(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino and hydroxyl groups.

    2-Amino-2-(1H-pyrrol-2-yl)ethan-1-ol: A structural isomer with the amino and hydroxyl groups attached to the second position of the pyrrole ring.

    2-Amino-2-(1H-pyrrol-1-yl)ethan-1-ol: Another structural isomer with the amino and hydroxyl groups attached to the first position of the pyrrole ring.

Uniqueness

(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the position of the functional groups on the ethane backbone. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomers and structural isomers.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2S)-2-amino-2-(1H-pyrrol-3-yl)ethanol

InChI

InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m1/s1

InChI Key

WRHACXYMHWGBII-ZCFIWIBFSA-N

Isomeric SMILES

C1=CNC=C1[C@@H](CO)N

Canonical SMILES

C1=CNC=C1C(CO)N

Origin of Product

United States

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